molecular formula C16H23NO4S B7184777 N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide

Cat. No.: B7184777
M. Wt: 325.4 g/mol
InChI Key: YHMCPJYZRGOBJQ-UHFFFAOYSA-N
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Description

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide is a synthetic organic compound featuring a thiophene ring substituted with a 2,2-dimethylpropanoyl group and an oxan-4-yloxyacetamide moiety

Properties

IUPAC Name

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-16(2,3)14(19)12-6-9-22-15(12)17-13(18)10-21-11-4-7-20-8-5-11/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMCPJYZRGOBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(SC=C1)NC(=O)COC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with thiophene, 2,2-dimethylpropanoyl chloride, and oxan-4-yloxyacetic acid.

    Step 1 Acylation of Thiophene: Thiophene is acylated using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-(2,2-dimethylpropanoyl)thiophene.

    Step 2 Esterification: Oxan-4-yloxyacetic acid is esterified with an appropriate alcohol under acidic conditions to form oxan-4-yloxyacetate.

    Step 3 Amide Formation: The final step involves the reaction of 3-(2,2-dimethylpropanoyl)thiophene with oxan-4-yloxyacetate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the 2,2-dimethylpropanoyl moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation using bromine or chlorination.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Alcohol derivatives of the original compound

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(oxan-4-yloxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

This compound may serve as a probe in biological studies to investigate the interactions of thiophene derivatives with biological macromolecules. Its structural features could be exploited to design inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential pharmacological properties. The presence of the thiophene ring and the acetamide moiety suggests it might interact with biological targets relevant to diseases such as cancer or inflammation.

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